N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
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Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, molecular weight, and structure. It may also include information about its physical appearance and any unique characteristics .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The process is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used for this purpose include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and the study of reaction mechanisms .Physical and Chemical Properties Analysis
This involves the study of properties such as solubility, melting point, boiling point, density, refractive index, and spectral properties. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
Molecular Design and Kinase Inhibition
This compound belongs to a class of molecules that have been identified for their selective inhibition properties against specific kinase families. For example, research on related compounds such as N-[4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl]-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607) demonstrates potent and selective Met kinase inhibition. This is achieved through modifications that improve enzyme potency and aqueous solubility, demonstrating the compound's application in targeting the Met kinase superfamily for cancer therapy (G. M. Schroeder et al., 2009).
Antimicrobial Activity
Further applications in antimicrobial research have been identified, where derivatives of similar fluoroquinolone-based compounds have shown effectiveness. A study on fluoroquinolone-based 4-thiazolidinones has synthesized compounds demonstrating substantial antifungal and antibacterial activities. This highlights the potential of N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives in the development of new antimicrobial agents (N. Patel & S. D. Patel, 2010).
Drug Metabolism and Disposition
The study of drug metabolism and disposition is another significant application of such compounds. For instance, research on SB-649868, a compound with a similar fluoro-phenyl structure, has provided insights into the elimination and metabolism of drugs, including the identification of metabolites and their pharmacokinetic profiles. This research is crucial for understanding how similar compounds are processed in the body, informing the development of new drugs with improved efficacy and safety profiles (C. Renzulli et al., 2011).
Synthetic Methodology and Characterization
The synthesis and characterization of related compounds are pivotal in expanding the applications of such molecules in scientific research. Studies have developed convenient synthetic methods and spectral characterization techniques for new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. These methodologies are essential for producing and identifying new compounds with potential biological activities, laying the groundwork for future pharmaceutical applications (R. Zaki et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c21-16-5-7-18(8-6-16)24-13-17(11-19(24)25)22-20(26)23-10-9-14-3-1-2-4-15(14)12-23/h1-8,17H,9-13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMYOJPUHHEVOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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